3-(5-Ethoxycarbonyl-2-thienyl)-1-propene
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Overview
Description
Chemical Reactions Analysis
The chemical reactions involving “3-(5-Ethoxycarbonyl-2-thienyl)-1-propene” would likely depend on the specific functional groups present in the molecule. Thiophene rings, for example, can undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(5-Ethoxycarbonyl-2-thienyl)-1-propene” would depend on its specific structure. Related compounds often have significant molecular weights and may have specific safety considerations .Scientific Research Applications
Photovoltaic Applications :
- A thienyl analog of PCBM was created to improve miscibility with polythiophene donors in bulk heterojunction photovoltaic devices. This research highlights the potential of such compounds in optimizing the morphology and charge transport in solar cells (Popescu et al., 2006).
Polymer Chemistry :
- Polyethene with pendant 3-thienyl functionalities was synthesized, demonstrating the potential of incorporating thienyl groups into polymers for enhanced properties (Zhang & Hessen, 2002).
Electrochromic Materials :
- A study on electrochromic behavior of polymers incorporating thienyl groups revealed their potential in creating materials with multicolor electrochromic properties (Ko et al., 2005).
Chemical Structure and Dynamics :
- Investigations into the structure and dynamics of thienyl-containing compounds, such as 2-Ethoxycarbonylthiolane-3-thiones, have provided insights into tautomeric forms and NMR spectroscopy applications (Duus, 1989).
Conductive Polymers :
- Research on the electrochemical polymerization of terthiophene derivatives carrying aromatic substituents, including thienyl groups, has implications for the development of conductive polymers (Visy et al., 1994).
Organic Photovoltaics :
- A specific study on the crystal packing and electron mobility in thienyl-substituted methanofullerene highlighted its high electron mobility, crucial for the efficiency of organic photovoltaic devices (Choi et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 5-prop-2-enylthiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S/c1-3-5-8-6-7-9(13-8)10(11)12-4-2/h3,6-7H,1,4-5H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHREYMIOWPUPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(S1)CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30572588 |
Source
|
Record name | Ethyl 5-(prop-2-en-1-yl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30572588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Ethoxycarbonyl-2-thienyl)-1-propene | |
CAS RN |
252357-16-7 |
Source
|
Record name | Ethyl 5-(2-propen-1-yl)-2-thiophenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=252357-16-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-(prop-2-en-1-yl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30572588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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